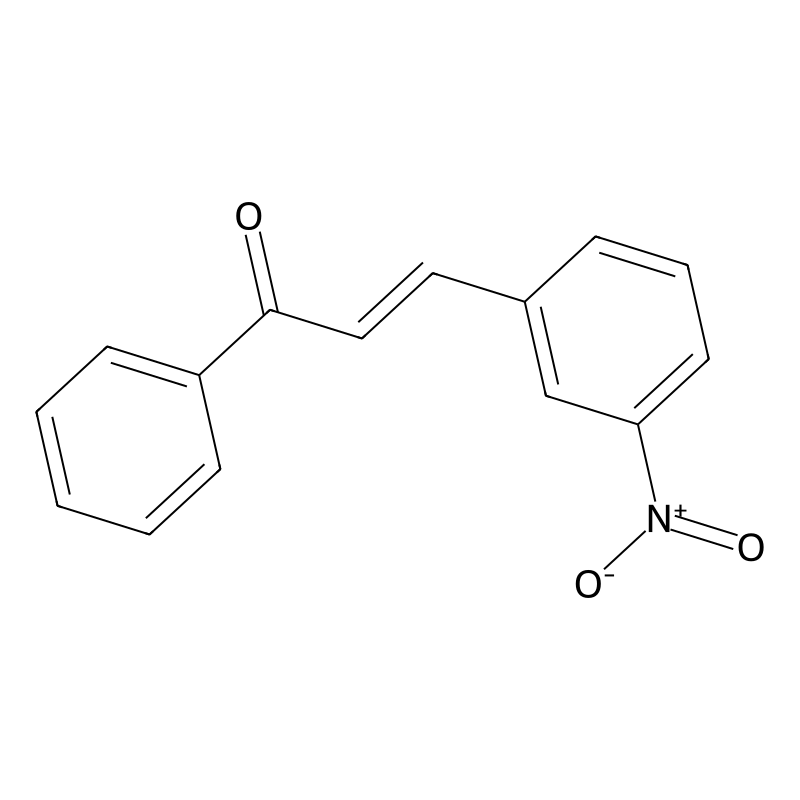

3-Nitrochalcone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Antibacterial and Antifungal Properties

Studies suggest 3-nitrochalcone exhibits antibacterial and antifungal properties. Research published in "Medicinal Chemistry Research" found that 3-nitrochalcone displayed significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli []. Another study, published in "Zeitschrift für Naturforschung C", reported antifungal activity of 3-nitrochalcone against Candida albicans, a common fungal pathogen []. These findings suggest 3-nitrochalcone could be a potential candidate for developing new antimicrobial agents.

Anti-inflammatory and Antioxidant Activities

Research suggests 3-nitrochalcone may possess anti-inflammatory and antioxidant properties. A study published in "Bioorganic & Medicinal Chemistry" reported that 3-nitrochalcone displayed anti-inflammatory activity in mice []. Another study, published in "Free Radical Biology and Medicine", found that 3-nitrochalcone exhibited antioxidant activity by scavenging free radicals []. These findings suggest 3-nitrochalcone could be beneficial in developing therapeutic agents for inflammation-related diseases and oxidative stress-related conditions.

Potential for Anticancer Properties

Preliminary research suggests 3-nitrochalcone may have anticancer properties. A study published in "Bioorganic & Medicinal Chemistry Letters" reported that 3-nitrochalcone displayed cytotoxicity against various cancer cell lines []. However, further investigation is needed to understand the mechanisms of action and potential therapeutic applications of 3-nitrochalcone in cancer treatment.

3-Nitrochalcone is an organic compound with the chemical formula C₁₅H₁₁NO₃. It belongs to the chalcone family, characterized by a structure consisting of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of a nitro group (-NO₂) at the 3-position of the phenyl ring contributes to its unique chemical properties and biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Additionally, 3-Nitrochalcone can participate in reactions to form various heterocycles, making it versatile for further chemical modifications .

Research has highlighted several biological activities associated with 3-nitrochalcone:

- Antibacterial and Antifungal Properties: Studies have shown that 3-nitrochalcone exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

- Anti-inflammatory Activity: It has been reported to demonstrate anti-inflammatory effects in animal models, suggesting its potential use in treating inflammation-related conditions .

- Antioxidant Activity: The compound has shown the ability to scavenge free radicals, indicating its role in combating oxidative stress .

- Anticancer Potential: Preliminary studies suggest that 3-nitrochalcone may possess cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms of action .

The synthesis of 3-nitrochalcone typically involves the following steps:

- Claisen-Schmidt Condensation: The primary method involves reacting 3-nitrobenzaldehyde with acetophenone in an alkaline medium (e.g., sodium hydroxide) to yield 3-nitrochalcone.

- Purification: The product is usually purified through recrystallization or chromatography techniques to obtain a pure compound suitable for further study.

Alternative synthetic routes may involve modifications or variations of this basic procedure, allowing for the introduction of different substituents on the aromatic rings .

3-Nitrochalcone has several applications across various fields:

- Pharmaceutical Development: Due to its antibacterial, antifungal, anti-inflammatory, and antioxidant properties, it is considered a candidate for developing new therapeutic agents.

- Chemical Research: It serves as a building block for synthesizing more complex organic molecules and heterocycles.

- Biological Studies: Researchers utilize it in studies exploring mechanisms of action related to its biological activities.

Interaction studies have focused on understanding how 3-nitrochalcone interacts with biological targets. For instance, investigations into its binding affinities with specific enzymes or receptors can provide insights into its pharmacological potential. These studies are crucial for elucidating the compound's mechanisms of action and optimizing its therapeutic efficacy .

Several compounds share structural similarities with 3-nitrochalcone. Here are some notable examples:

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| Chalcone | Basic chalcone structure | Antioxidant, antibacterial |

| 4-Nitrochalcone | Nitro-substituted chalcone | Antimicrobial properties |

| Benzylideneacetophenone | Chalcone derivative | Anticancer activity |

| 2-Hydroxychalcone | Hydroxy-substituted chalcone | Antioxidant and anti-inflammatory properties |

Uniqueness of 3-Nitrochalcone:

Molecular Structure and Configuration

3-Nitrochalcone is an organic compound with the molecular formula C₁₅H₁₁NO₃ and a molecular weight of 253.2527 atomic mass units [1] [2]. The compound belongs to the chalcone family, characterized by its 1,3-diarylprop-2-en-1-one backbone structure [3]. The IUPAC name for this compound is (2E)-3-(3-nitrophenyl)-1-phenyl-2-propen-1-one, reflecting its trans configuration and substitution pattern [1] [2].

The molecular structure consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl linker, with a nitro group positioned at the meta (3-) position of one phenyl ring [4]. The compound exists predominantly in the E (trans) configuration, which represents the thermodynamically favored form [5] [6].

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁NO₃ |

| Molecular Weight | 253.25 g/mol |

| IUPAC Name | (2E)-3-(3-nitrophenyl)-1-phenyl-2-propen-1-one |

| CAS Registry Number | 614-48-2 |

| InChI Key | SMFBODMWKWBFOK-MDZDMXLPSA-N |

α,β-Unsaturated Carbonyl System Analysis

The α,β-unsaturated carbonyl system in 3-nitrochalcone represents a key structural feature that significantly influences the compound's chemical behavior [7]. This system consists of a carbonyl group (C=O) conjugated with an alkene double bond, creating an extended π-electron system [7]. The presence of this conjugated system makes the compound susceptible to nucleophilic attack at the β-carbon, a characteristic reactivity pattern known as vinylogous reactivity [7].

The α,β-unsaturated carbonyl framework in 3-nitrochalcone exhibits enhanced electrophilicity compared to isolated carbonyl groups due to the electron-withdrawing nature of the conjugated system [8]. This structural arrangement facilitates Michael addition reactions, where nucleophiles preferentially attack the β-position rather than the carbonyl carbon directly [7] [8].

E/Z Isomerism and Trans Configuration

3-Nitrochalcone predominantly exists in the E (trans) configuration around the central alkene double bond [2] [5]. This geometric preference is attributed to steric considerations and electronic stabilization factors [6]. The trans configuration minimizes steric hindrance between the phenyl rings and maximizes conjugation throughout the molecular framework [6].

Crystallographic studies have confirmed that the compound adopts the E configuration in the solid state, with the C1—C2—C3—C10 torsion angle being planar to within 1° of 180° [3] [9]. The trans arrangement is further stabilized by intramolecular interactions and optimal orbital overlap in the conjugated system [6] [9].

Nitro Group Positioning and Electronic Effects

The nitro group in 3-nitrochalcone occupies the meta position (3-position) of the terminal phenyl ring, creating significant electronic perturbations throughout the molecular structure [11]. The nitro group functions as a strong electron-withdrawing substituent through both inductive and resonance mechanisms [11]. The meta positioning allows for effective transmission of electronic effects while avoiding direct conjugation with the α,β-unsaturated system .

The electron-withdrawing character of the nitro group increases the electrophilicity of the carbonyl carbon and enhances the polarization of the α,β-unsaturated system . This electronic influence extends throughout the aromatic system, creating partial positive charges on carbons at the ortho and para positions relative to the nitro group [11].

Physical Properties

Melting Point and Thermal Characteristics

3-Nitrochalcone exhibits a melting point range of 142.0 to 146.0°C, as determined through differential scanning calorimetry and visual melting point determination [12] [13]. The literature value for the pure compound is reported as 144°C, with slight variations observed depending on the purity and crystallization conditions [12]. The relatively sharp melting point range indicates good crystalline order and molecular uniformity [13].

Thermal analysis reveals that the compound remains stable up to its melting point, with no significant decomposition observed below 150°C [12]. The boiling point has been calculated as 418.7±45.0°C at 760 mmHg, though direct experimental determination is challenging due to potential thermal decomposition at elevated temperatures [5].

| Thermal Property | Value |

|---|---|

| Melting Point | 142-146°C |

| Literature Melting Point | 144°C |

| Boiling Point (calculated) | 418.7±45.0°C at 760 mmHg |

| Flash Point | 199.9±21.5°C |

| Thermal Stability | Stable up to 150°C |

Solubility Parameters in Various Solvents

The solubility characteristics of 3-nitrochalcone reflect its semi-polar nature and the presence of both hydrophobic aromatic regions and polar functional groups [14]. The compound demonstrates excellent solubility in polar protic solvents such as ethanol and methanol, moderate solubility in polar aprotic solvents, and limited solubility in non-polar hydrocarbon solvents [14].

Quantitative solubility studies indicate that 3-nitrochalcone is essentially insoluble in water due to its hydrophobic aromatic framework and lack of hydrogen bonding capability [14]. The logarithmic partition coefficient (LogP) value of 3.91 confirms the compound's preference for organic phases over aqueous environments [5].

| Solvent | Solubility |

|---|---|

| Water | Insoluble |

| Ethanol | Soluble |

| Methanol | Soluble |

| Acetone | Soluble |

| Chloroform | Soluble |

| Benzene | Partially soluble |

| n-Hexane | Insoluble |

Crystalline Structure and Morphology

X-ray crystallographic analysis reveals that 3-nitrochalcone crystallizes in the monoclinic crystal system with space group P21/c [3] [9]. The unit cell parameters are a = 14.7856 Å, b = 15.9841 Å, c = 10.3188 Å, and β = 99.210°, with eight molecules per unit cell [9]. The crystal structure exhibits intermolecular hydrogen bonding interactions involving the nitro group and aromatic hydrogen atoms [3] [9].

The compound forms colorless to light yellow block-like crystals when recrystallized from ethanol solutions [9]. The crystal packing is stabilized by C—H···O hydrogen bonding interactions, with the nitro oxygen atoms serving as hydrogen bond acceptors [3]. The molecular arrangement in the crystal lattice shows slight deviations from planarity, with the aromatic rings exhibiting small twist angles relative to the central α,β-unsaturated system [3] [9].

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell a | 14.7856 Å |

| Unit Cell b | 15.9841 Å |

| Unit Cell c | 10.3188 Å |

| β angle | 99.210° |

| Z (molecules per unit cell) | 8 |

| Crystal Morphology | Block-like |

| Crystal Color | Colorless to light yellow |

Chemical Properties

Reactivity Profile of the Carbonyl Group

The carbonyl group in 3-nitrochalcone exhibits enhanced electrophilicity due to conjugation with the alkene system and the electron-withdrawing influence of the nitro substituent [15]. This carbonyl center readily undergoes nucleophilic addition reactions, though the reaction pathway is often complicated by competing Michael addition at the β-carbon position [7] [15].

Infrared spectroscopic analysis confirms the presence of the α,β-unsaturated carbonyl system, with the characteristic C=O stretching frequency observed at 1658.86 cm⁻¹ [13] [15]. This frequency is lower than that of saturated ketones due to conjugation effects, which reduce the bond order of the carbonyl group through resonance delocalization [15].

The carbonyl group participates in aldol condensation reactions during synthesis, where it serves as the electrophilic component in reactions with enolate anions [15]. The reactivity is modulated by the electronic effects of the nitro group, which increases the electrophilic character of the carbonyl carbon [15].

Influence of the Nitro Substituent on Electron Distribution

The nitro group exerts profound electronic effects on the molecular electron distribution through both inductive and mesomeric mechanisms [11]. As a strong electron-withdrawing group, the nitro substituent creates significant charge polarization throughout the aromatic system and affects the reactivity of the α,β-unsaturated carbonyl system [11].

The electron-withdrawing effect of the nitro group enhances the electrophilicity of the carbonyl carbon and increases the susceptibility of the β-carbon to nucleophilic attack . This electronic influence is transmitted through the aromatic π-system, creating partial positive charges at positions ortho and para to the nitro group [11]. The meta positioning of the nitro group allows for efficient electronic communication while maintaining the stability of the overall molecular framework .

Resonance structures involving the nitro group show electron density delocalization that extends throughout the conjugated system [11]. The nitro group's ability to stabilize negative charge through resonance makes it an effective electron-withdrawing substituent that significantly alters the compound's chemical behavior compared to unsubstituted chalcones [11].

Conjugation Effects in the Molecular Framework

The extended conjugation in 3-nitrochalcone encompasses the entire molecular framework, creating a delocalized π-electron system that spans from the phenyl ring through the α,β-unsaturated carbonyl system to the nitro-substituted aromatic ring [16]. This conjugation is responsible for the compound's optical properties and contributes to its thermal stability [16].

The conjugated system facilitates intramolecular charge transfer processes, particularly from the electron-rich phenyl ring to the electron-deficient nitro-substituted ring [16]. This charge transfer character is evidenced by the compound's absorption spectrum and fluorescence properties, which show bathochromic shifts compared to non-conjugated analogs [16].

The Claisen-Schmidt condensation remains the most widely employed method for synthesizing 3-nitrochalcone, representing a classical approach that combines efficiency with experimental accessibility [1] [2] [3]. This base-catalyzed reaction involves the condensation of 3-nitrobenzaldehyde with acetophenone in the presence of a strong base catalyst, typically sodium hydroxide or potassium hydroxide, to yield the desired chalcone product [1] [2] [4].

The reaction proceeds through a well-defined mechanism that begins with the deprotonation of the methyl group of acetophenone by the base catalyst, forming a resonance-stabilized enolate anion [5] [6]. This enolate anion subsequently undergoes nucleophilic attack on the carbonyl carbon of 3-nitrobenzaldehyde, leading to the formation of an intermediate β-hydroxyketone compound [1] [2] [5]. The final step involves the elimination of water from this intermediate through a base-catalyzed dehydration process, yielding the trans-configured 3-nitrochalcone product [1] [2] [5].

Reaction Parameters and Optimization

The optimization of reaction parameters for 3-nitrochalcone synthesis has been extensively studied, with researchers examining the effects of various factors on yield, selectivity, and reaction time [1] [2] [7] [8]. Temperature optimization studies have revealed that the reaction can be conducted at room temperature (25°C) to elevated temperatures up to 100°C, with yields ranging from 62% to 96% depending on the specific conditions employed [1] [2] [7] [8].

Base concentration represents a critical parameter in the optimization process. Studies have demonstrated that the molar ratio of base to reactants significantly influences both the reaction rate and final yield [8] [9]. Optimal conditions typically employ equimolar amounts of base relative to the limiting reagent, with sodium hydroxide and potassium hydroxide being the most commonly used bases [1] [2] [7] [8].

Solvent selection plays a crucial role in determining reaction outcomes. Polar protic solvents such as ethanol and methanol have been shown to provide superior yields compared to aprotic solvents or non-polar systems [8] [9] [10]. Ethanol, in particular, has emerged as the preferred solvent, providing yields of 73% under optimized conditions [7] [8]. The hydrogen-bonding ability of protic solvents appears to stabilize the transition state and facilitate the elimination step [8] [9].

Base-Catalyzed Reaction Kinetics

The kinetics of the base-catalyzed Claisen-Schmidt condensation for 3-nitrochalcone synthesis follows a third-order rate law: Rate = k₃[ArCHO][Ar'COCH₃][⁻OH], where the reaction rate is directly proportional to the concentrations of 3-nitrobenzaldehyde, acetophenone, and hydroxide ion [6] [11]. This third-order dependence reflects the complex nature of the reaction mechanism, which involves multiple elementary steps including enolate formation, nucleophilic addition, and elimination [6] [11].

Alternative Synthetic Routes

Beyond the traditional Claisen-Schmidt condensation, several alternative synthetic routes have been developed for the preparation of 3-nitrochalcone, each offering distinct advantages under specific conditions [14] [15] [16]. These approaches have been investigated to address limitations of the classical method, including long reaction times, harsh conditions, and the requirement for stoichiometric bases [14] [15] [16].

The Wittig reaction represents a viable alternative for chalcone synthesis, employing phosphonium ylides to achieve the desired α,β-unsaturated ketone structure [8] [14]. This method involves the reaction of 3-nitrobenzaldehyde with a pre-formed ylide derived from acetophenone, offering improved control over stereochemistry and reaction conditions [8] [14]. While yields can be comparable to the Claisen-Schmidt approach, the Wittig method requires specialized reagents and careful handling of air-sensitive intermediates [8] [14].

Heck coupling reactions have emerged as an efficient alternative for chalcone synthesis, particularly for substrates that are challenging to prepare via traditional aldol condensation [17] [14]. This palladium-catalyzed approach involves the coupling of aryl halides with vinyl ketones, providing excellent yields (75-96%) under mild conditions [17] [14]. The method is particularly valuable for the synthesis of substituted chalcones where conventional approaches may be ineffective [17] [14].

Metal-catalyzed oxidative coupling reactions offer another synthetic pathway, employing transition metal complexes to facilitate the formation of the α,β-unsaturated ketone system [14] [15]. These methods typically involve the oxidative coupling of aromatic aldehydes with methyl ketones in the presence of catalytic amounts of metal complexes, providing good yields under relatively mild conditions [14] [15].

Green Chemistry Approaches to 3-Nitrochalcone Synthesis

The development of environmentally benign synthetic methods for 3-nitrochalcone has become increasingly important in contemporary organic chemistry [18] [19] [20] [15]. Green chemistry approaches focus on minimizing waste generation, reducing energy consumption, and eliminating hazardous reagents while maintaining synthetic efficiency [18] [19] [20] [15].

Solvent-free synthesis represents one of the most significant advances in green chalcone chemistry [18] [20] [15]. Mechanochemical approaches, including grinding and ball-milling techniques, have been successfully applied to 3-nitrochalcone synthesis, achieving yields of 26-46% in reaction times as short as 15 minutes [20] [15]. These methods eliminate the need for organic solvents entirely, dramatically reducing the environmental impact of the synthesis [20] [15].

Microwave-assisted synthesis has emerged as a highly effective green approach, reducing reaction times from hours to minutes while maintaining or improving yields [18] [19] [15]. Under microwave irradiation, 3-nitrochalcone can be synthesized in 5-10 minutes with yields of 80-95%, representing a significant improvement over conventional heating methods [18] [19] [15]. The enhanced reaction rates are attributed to selective heating of polar intermediates and improved mixing through microwave-induced agitation [18] [19] [15].

Ultrasonic irradiation provides another green alternative, offering reduced reaction times and improved yields through enhanced mass transfer and cavitation effects [19] [15]. Ultrasonic-assisted synthesis of 3-nitrochalcone has been achieved in 15-30 minutes with yields of 75-90%, demonstrating the effectiveness of this approach [19] [15]. The method is particularly advantageous because it operates at ambient temperature and pressure, further reducing energy requirements [19] [15].

Ionic liquids have been investigated as green solvents for chalcone synthesis, offering advantages including negligible vapor pressure, thermal stability, and recyclability [15] [18]. When employed as both solvent and catalyst, ionic liquids can facilitate 3-nitrochalcone synthesis under mild conditions with excellent yields and stereoselectivity [15] [18]. The ability to recover and reuse ionic liquids makes this approach particularly attractive from an environmental perspective [15] [18].

Biocatalytic approaches represent an emerging area in green chalcone synthesis, employing enzymes or whole-cell systems to catalyze the condensation reaction [18] [15]. While still in development, these methods offer the potential for highly selective synthesis under mild conditions using renewable catalysts [18] [15].

Scalability and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of 3-nitrochalcone requires careful consideration of numerous factors including cost, safety, environmental impact, and process efficiency [7] [9]. Industrial synthesis typically employs continuous flow reactors and optimized reaction conditions to maximize throughput while minimizing waste generation [7] [9].

Economic considerations play a crucial role in industrial process design. The cost of raw materials, including 3-nitrobenzaldehyde and acetophenone, represents a significant portion of the overall production cost [7] [9]. Optimization of reaction conditions to maximize yield while minimizing by-product formation is essential for economic viability [7] [9]. Additionally, the recovery and recycling of solvents and catalysts can significantly impact the overall economics of the process [7] [9].

Safety considerations are paramount in industrial production, particularly given the presence of nitro groups and strong bases in the reaction system [7] [9]. Proper handling procedures, including adequate ventilation, temperature control, and emergency response protocols, must be implemented to ensure worker safety [7] [9]. The potential for thermal runaway reactions requires careful monitoring and control of reaction temperature and heat removal [7] [9].

Environmental impact assessment is increasingly important in industrial process design. The generation of aqueous waste streams containing bases and organic solvents requires appropriate treatment before disposal [7] [9]. Implementation of green chemistry principles, including solvent recovery and recycling, can significantly reduce the environmental footprint of the production process [7] [9].

Process optimization for industrial scale involves systematic examination of reaction parameters including temperature, pressure, residence time, and mixing efficiency [7] [9]. Continuous flow reactors offer advantages including improved heat and mass transfer, better control over reaction conditions, and reduced safety risks compared to batch processes [7] [9]. The use of automated systems for monitoring and control can further enhance process efficiency and product quality [7] [9].

Quality control measures are essential in industrial production to ensure consistent product quality and purity [7] [9]. This includes regular analysis of raw materials, intermediate products, and final products using appropriate analytical techniques including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and high-performance liquid chromatography [7] [9]. Implementation of statistical process control methods can help identify and address variations in product quality before they impact the final product [7] [9].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

614-48-2